Dracorubin

Description

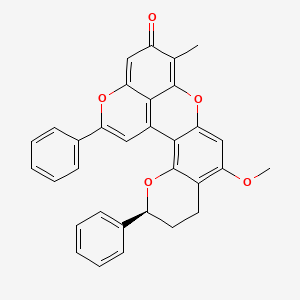

Structure

3D Structure

Properties

CAS No. |

6219-63-2 |

|---|---|

Molecular Formula |

C32H24O5 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

(5S)-9-methoxy-14-methyl-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one |

InChI |

InChI=1S/C32H24O5/c1-18-23(33)16-27-29-22(15-25(35-27)20-11-7-4-8-12-20)30-28(37-31(18)29)17-26(34-2)21-13-14-24(36-32(21)30)19-9-5-3-6-10-19/h3-12,15-17,24H,13-14H2,1-2H3/t24-/m0/s1 |

InChI Key |

FWKBXSPDFCAHFN-DEOSSOPVSA-N |

SMILES |

CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7 |

Isomeric SMILES |

CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CC[C@H](O6)C7=CC=CC=C7 |

Canonical SMILES |

CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

Dracorubin: A Technical Guide to its Origins, Sources, and Putative Biological Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dracorubin is a prominent red pigment found in a resinous exudate known as "Dragon's Blood." This resin has been utilized for centuries in traditional medicine across various cultures. This technical guide provides a comprehensive overview of the origins, sources, and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential biological activities through putative signaling pathways.

Origins and Natural Sources of this compound

This compound is a key chemical constituent of Dragon's Blood, a deep red resin obtained from a variety of plant species. The primary genera from which this resin is harvested include Daemonorops, Dracaena, Calamus, and Pterocarpus.

Geographical Distribution: The botanical sources of Dragon's Blood, and by extension this compound, are found in diverse geographical regions:

-

Southeast Asia: Species of Daemonorops, particularly Daemonorops draco, are a major source of commercial Dragon's Blood resin, primarily found in Indonesia and Malaysia.[1]

-

Socotra Archipelago (Yemen): The iconic Dragon's Blood tree, Dracaena cinnabari, is a significant historical and current source of the resin.[1]

-

Canary Islands and Madeira: Dracaena draco is another key species from which the resin is obtained.

-

South America: Certain Croton species are also known to produce a resin referred to as Dragon's Blood.

The resin is typically extracted by making incisions in the bark of the trees or, in the case of Daemonorops species, from the resinous coating on the fruits.[1]

Quantitative Analysis

While this compound is a major pigment in Dragon's Blood, specific quantitative data on its yield from various natural sources is not extensively reported in the available scientific literature. However, studies on the related compound, dracorhodin, provide some insight into the potential concentration of these pigments.

| Compound | Source Species | Yield | Reference |

| Dracorhodin | Daemonorops draco | 6.6 mg per 100 mg of crude resin | [2][3] |

Note: The yield of this compound may vary depending on the species, geographical location, age of the plant, and the extraction method employed. Further quantitative studies using validated analytical methods like HPLC-UV/DAD are required to determine the precise concentration of this compound in different Dragon's Blood resins.

Experimental Protocols

Extraction of Dragon's Blood Resin

A general procedure for the extraction of the crude resin from its botanical source involves the following steps:

-

Collection: The resin is collected from incisions made in the trunk or from the surface of the fruits.

-

Maceration: The collected resin is macerated with a suitable solvent, such as methanol or ethanol, to dissolve the soluble components, including this compound.[4]

-

Filtration: The mixture is then filtered to remove any insoluble plant material.

-

Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude resin extract.[4]

Proposed Protocol for Isolation and Purification of this compound

Materials:

-

Crude Dragon's Blood resin extract

-

Silica gel (for column chromatography)

-

A series of organic solvents of varying polarities (e.g., hexane, ethyl acetate, methanol)

Procedure:

-

Column Preparation: A glass column is packed with silica gel suspended in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude resin extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Purification: Fractions containing the target compound are combined and may be subjected to further purification steps, such as preparative HPLC, to obtain highly pure this compound.

Biosynthesis of this compound

The exact biosynthetic pathway of this compound has not been fully elucidated. However, as a complex flavonoid, it is hypothesized to be derived from the phenylpropanoid pathway , which is the central pathway for the biosynthesis of flavonoids in plants.

Proposed Biosynthetic Pathway: The pathway likely begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of chalcones, which are precursors to a wide array of flavonoids. This compound, being a dimeric flavonoid, is likely formed through a later-stage oxidative coupling of flavonoid monomers. The biomimetic synthesis of related complex flavonoids from Daemonorops supports the feasibility of such a pathway in nature.[5]

Putative Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are scarce. However, research on related compounds and the general biological activities of flavonoids provide insights into potential molecular targets and signaling cascades that may be affected by this compound.

Potential Involvement in Inflammatory Signaling

Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway . It is plausible that this compound, as a complex flavonoid, may also exert anti-inflammatory effects by interfering with this pathway.

Putative Role in Cell Proliferation and Survival Pathways

Studies on dracorhodin perchlorate, a synthetic derivative of a related compound, have shown activation of the β-catenin, AKT, ERK, and p38 signaling pathways in human keratinocytes. While this is not direct evidence for this compound, it suggests that this compound could potentially modulate these key pathways involved in cell proliferation, differentiation, and survival.

Conclusion

This compound is a structurally complex flavonoid pigment with a rich history of use in traditional medicine. While its primary botanical sources are well-documented, there is a notable lack of quantitative data on its concentration in various Dragon's Blood resins. The elucidation of its complete biosynthetic pathway and the definitive identification of its molecular targets and modulated signaling pathways represent significant areas for future research. The protocols and putative pathways outlined in this guide provide a foundation for further investigation into the pharmacological potential of this intriguing natural product.

References

- 1. Eight new flavonoids from the fruits of Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innerpath.com.au [innerpath.com.au]

- 4. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon’s Blood Tree) [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Dracorubin

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of dracorubin, a key bioactive compound found in "Dragon's Blood" resin. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its therapeutic potential and the methodologies to study its effects.

Chemical Structure and Physicochemical Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is often studied in its more stable synthetic analog form, dracorhodin perchlorate.

IUPAC Name: 5-methoxy-6-methyl-2-phenylchromen-7-one[1]

Molecular Formula: C₁₇H₁₄O₃[1]

The chemical structure of this compound consists of a three-ring system, characteristic of flavonoids, with a phenyl group attached to the C2 position of the chromen-7-one core. The molecule also features a methoxy group at C5 and a methyl group at C6.

Physicochemical Properties of this compound and Dracorhodin Perchlorate

| Property | Value | Compound | Reference |

| Molecular Weight | 266.29 g/mol | Dracorhodin | [1] |

| Molecular Formula | C₁₇H₁₄O₃ | Dracorhodin | [1] |

| Molecular Weight | 366.7 g/mol | Dracorhodin Perchlorate | [1] |

| Molecular Formula | C₁₇H₁₅ClO₇ | Dracorhodin Perchlorate | [1] |

| Solubility | Soluble in DMSO and DMF | Dracorhodin Perchlorate | [2] |

Pharmacological Properties and Biological Activity

This compound, primarily as dracorhodin perchlorate, has demonstrated a range of pharmacological activities, including promoting wound healing and exhibiting anti-cancer properties through the induction of apoptosis.

Wound Healing

Dracorhodin perchlorate has been shown to accelerate cutaneous wound healing. Studies on Wistar rats have indicated that topical application of a dracorhodin perchlorate ointment significantly promotes wound closure by stimulating fibroblast proliferation and collagen deposition.[3][4] It also appears to regulate the inflammatory response and facilitate the expression of crucial growth factors like Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF).[3][4]

Anti-Cancer Activity

Dracorhodin perchlorate exhibits cytotoxic effects against a variety of cancer cell lines by inducing apoptosis. This is often associated with the activation of caspases and the generation of reactive oxygen species (ROS).

IC₅₀ Values of Dracorhodin Perchlorate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| PC-3 | Prostate Cancer | 40.18 | 24 | |

| MCF-7 | Breast Cancer | Not specified | 12-48 | |

| HeLa | Cervical Cancer | Not specified | Not specified | |

| A375-S2 | Melanoma | Not specified | Not specified |

Mechanisms of Action

This compound's biological activities are mediated through its interaction with key cellular signaling pathways. Two of the most prominent pathways identified are the Ras/MAPK and the Nrf2 pathways.

Ras/MAPK Signaling Pathway

In the context of wound healing and angiogenesis, dracorhodin perchlorate has been shown to activate the Ras/MAPK signaling pathway in human umbilical vein endothelial cells (HUVECs). This activation leads to increased cell proliferation, migration, and tube formation, which are essential processes in the formation of new blood vessels. The upregulation of VEGF is a key event in this pathway, which in turn activates downstream effectors like Ras and MAPK.

Caption: Ras/MAPK signaling pathway activated by this compound.

Nrf2 Signaling Pathway

This compound has also been implicated in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1, which targets it for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. This mechanism may contribute to the protective effects of this compound in wound healing by mitigating oxidative damage.

Caption: Nrf2 signaling pathway modulated by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of dracorhodin perchlorate.

In Vivo Wound Healing Assay in Wistar Rats

This protocol describes the creation of full-thickness excision wounds on the back of Wistar rats and the subsequent topical application of a dracorhodin perchlorate ointment to assess its effect on wound healing.[3][4]

Materials:

-

Dracorhodin perchlorate (DP)

-

Dimethyl sulfoxide (DMSO)

-

Vaseline

-

Wistar rats (male, 250 ± 10 g)

-

Chloral hydrate (10% solution)

-

70% ethanol

-

Biopsy punch (8 mm diameter)

-

Sterile surgical instruments

-

Digital camera

-

Image analysis software

Ointment Preparation:

-

Dissolve 20 mg of dracorhodin perchlorate in 2 mL of DMSO to create a stock solution.

-

Prepare the final ointment by mixing 1 mL of the drug mixture with 16 g of Vaseline. Store the ointment at 4°C.[3]

-

A vehicle control ointment is prepared by mixing 1 mL of DMSO with 16 g of Vaseline.

Procedure:

-

Acclimatize rats for one week under standard laboratory conditions.

-

Anesthetize the rats by intraperitoneal injection of 10% chloral hydrate (0.35 mL/100 g body weight).

-

Shave the dorsal skin of the rats and disinfect the area with 70% ethanol.

-

Create two full-thickness excision wounds on the back of each rat using an 8 mm biopsy punch.

-

Randomly divide the rats into a control group and a dracorhodin perchlorate treatment group.

-

Topically apply 0.2 g of the respective ointment (vehicle control or DP ointment) to the wounds once daily.

-

Document the wound closure by taking digital photographs of the wounds on days 0, 3, 7, 10, 14, and 21.

-

Measure the wound area from the photographs using image analysis software.

-

Calculate the percentage of wound closure at each time point relative to the initial wound area on day 0.

-

At the end of each time point, a subset of animals can be euthanized for histological and biochemical analysis of the wound tissue.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of dracorhodin perchlorate on cancer cell lines by measuring the metabolic activity of the cells.

Materials:

-

Cancer cell lines (e.g., PC-3, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Dracorhodin perchlorate

-

DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of dracorhodin perchlorate in DMSO.

-

Prepare serial dilutions of dracorhodin perchlorate in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of dracorhodin perchlorate. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.

In Vitro Scratch Wound Healing Assay

This assay is used to assess the effect of dracorhodin perchlorate on cell migration, a key process in wound healing.

Materials:

-

Human keratinocyte cell line (HaCaT) or other relevant cell type

-

Complete cell culture medium

-

Dracorhodin perchlorate

-

DMSO

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Inverted microscope with a camera

Procedure:

-

Seed the cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer by scraping a straight line with a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells and debris.

-

Replace the PBS with fresh culture medium containing different concentrations of dracorhodin perchlorate. Include a vehicle control.

-

Place the plate on the stage of an inverted microscope and capture images of the scratch at 0 hours. Mark the position for subsequent imaging.

-

Incubate the plate at 37°C.

-

Capture images of the same marked areas of the scratch at different time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at each time point using image analysis software.

-

Calculate the percentage of wound closure or the rate of cell migration for each condition.

Caption: Workflow for the in vitro scratch wound healing assay.

References

- 1. Dracorhodin perchlorate | C17H15ClO7 | CID 74787691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crimson Enigma: Unraveling the Biosynthesis of Dracorubin in Dracaena Species

A Technical Guide for Researchers and Drug Development Professionals

The deep crimson resin known as "Dragon's Blood," derived from various Dracaena species, has been a staple in traditional medicine for centuries. At the heart of its vibrant color and purported therapeutic properties lies a complex molecule: dracorubin. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. By synthesizing current knowledge, this document aims to illuminate the intricate molecular journey from simple precursors to this unique dimeric flavonoid, paving the way for future research and potential biotechnological applications.

The this compound Biosynthesis Pathway: A Multi-Stage Process

The formation of this compound is a specialized branch of the well-established flavonoid biosynthesis pathway. The process can be broadly divided into three key stages: the formation of a chalcone backbone, the introduction of a homoisoflavonoid structure, and the subsequent oxidative dimerization and cyclization to yield the final this compound molecule. While the initial steps are well-characterized in the broader context of plant biochemistry, the latter stages leading specifically to this compound are an active area of investigation, with much of the current understanding inferred from transcriptomic and metabolomic studies of Dracaena resins.[1][2][3]

Stage 1: The Flavonoid Entry Point - Chalcone Synthesis

The biosynthesis of this compound commences with the general phenylpropanoid pathway, a central route in plant secondary metabolism.[4] The key enzyme, Chalcone Synthase (CHS) , catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This reaction represents the first committed step in flavonoid biosynthesis.[4]

Following the formation of the chalcone, Chalcone Isomerase (CHI) plays a pivotal role in catalyzing the stereospecific isomerization of the chalcone into its corresponding flavanone, naringenin.[1][2][5][6] Studies on Dracaena cambodiana have identified multiple CHI genes, with some being inducible by stressors such as wounding and methyl jasmonate, suggesting a link between stress response and the production of flavonoid precursors for dragon's blood resin.[1][5]

Stage 2: The Homoisoflavonoid Diversion

A crucial, yet less understood, juncture in the pathway is the conversion of the initial flavonoid skeleton into a homoisoflavonoid structure. This class of compounds is characterized by an additional carbon atom, forming a C6-C3-C6 backbone instead of the typical C6-C3-C6 of flavonoids. The precise enzymatic machinery responsible for this rearrangement in Dracaena is yet to be definitively identified. However, transcriptome analyses of resin-producing Dracaena species have revealed the upregulation of various modifying enzymes, such as cytochrome P450s and methyltransferases, which are likely involved in this structural modification.[7][8]

Stage 3: The Dimerization and Cyclization Cascade

The final and most defining stage in this compound biosynthesis is the dimerization of two flavonoid-like monomers and their subsequent cyclization. This process is believed to occur through an oxidative coupling mechanism.[9][10][11][12][13] While the specific enzymes catalyzing this dimerization in Dracaena have not been isolated and characterized, the presence of various flavonoid dimers in dragon's blood resin provides strong evidence for such a reaction.[14][15] It is hypothesized that peroxidases or laccases could be involved in this oxidative coupling, though further research is needed to confirm their role.

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and intermediates.

Figure 1: Proposed Biosynthesis Pathway of this compound.

Quantitative Data Summary

Currently, there is a scarcity of published quantitative data specifically detailing the biosynthesis of this compound. Most studies have focused on the qualitative identification of genes and metabolites. The tables below are structured to accommodate future quantitative findings as they become available.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/s/mg protein) | Optimal pH | Optimal Temp (°C) | Source |

| CHS (Dracaena sp.) | 4-Coumaroyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available | |

| CHS (Dracaena sp.) | Malonyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available | |

| CHI (Dracaena sp.) | Naringenin Chalcone | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Putative Dimerizing Enzyme | Flavonoid Monomer | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Dracaena Resin

| Metabolite | Concentration (µg/g fresh weight) | Plant Species | Tissue | Analytical Method | Source |

| Naringenin Chalcone | Data not available | Resin | LC-MS/MS | ||

| Naringenin | Data not available | Resin | LC-MS/MS | ||

| Homoisoflavonoid Precursors | Data not available | Resin | LC-MS/MS | ||

| This compound | Data not available | Resin | LC-MS/MS |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments cited in the literature and those proposed for future investigations.

Gene Identification and Expression Analysis

Objective: To identify and quantify the expression levels of candidate genes involved in this compound biosynthesis.

Methodology: Transcriptome Analysis (RNA-Seq)

-

Sample Collection: Collect resin and adjacent stem/leaf tissue from Dracaena species at different time points after wounding to induce resin production.[1] A non-wounded control should also be collected.

-

RNA Extraction: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).[2]

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify differentially expressed genes (DEGs) between wounded and control samples. Annotate DEGs using databases such as NCBI, GO, and KEGG to identify candidate genes encoding enzymes like CHS, CHI, P450s, methyltransferases, and peroxidases.[3]

-

qRT-PCR Validation: Validate the expression patterns of candidate genes identified from RNA-Seq using quantitative real-time PCR (qRT-PCR) with gene-specific primers.[16][17]

Figure 2: Gene Expression Analysis Workflow.

Metabolite Profiling

Objective: To identify and quantify the precursors, intermediates, and final product (this compound) in the biosynthetic pathway.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Homogenize frozen Dracaena resin and tissue samples. Extract metabolites using a suitable solvent system (e.g., methanol/water).[18]

-

LC Separation: Separate the extracted metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column.

-

MS/MS Detection: Analyze the eluting compounds using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to obtain accurate mass and fragmentation data.[5][19]

-

Data Analysis: Process the raw data using metabolomics software to identify and quantify known and unknown metabolites by comparing their mass spectra and retention times to spectral libraries and authentic standards.

Figure 3: Metabolite Profiling Workflow.

Enzyme Assays

Objective: To functionally characterize the candidate enzymes identified through transcriptomics.

Methodology: Heterologous Expression and In Vitro Assays

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast). Transform the constructs into a suitable expression host.[20][21][22]

-

Protein Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Activity Assay: Perform in vitro assays using the purified enzyme and putative substrates. For example, for a candidate CHI, incubate the recombinant protein with naringenin chalcone and monitor the formation of naringenin using HPLC or LC-MS. For a putative dimerization enzyme, incubate it with the identified homoisoflavonoid precursor and analyze the products for the presence of this compound or its dimeric intermediates.

-

Kinetic Analysis: Determine the kinetic parameters (Km, kcat, Vmax) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.

Future Directions and Conclusion

The biosynthesis of this compound in Dracaena species presents a fascinating area of study with significant potential for biotechnological applications. While the foundational steps of the pathway are rooted in general flavonoid metabolism, the specific enzymatic machinery responsible for the unique homoisoflavonoid structure and the final dimerization and cyclization remains to be fully elucidated.

Future research should focus on:

-

Functional characterization of candidate genes: Heterologous expression and in vitro enzyme assays of the numerous P450s, methyltransferases, and oxidative enzymes identified in transcriptome studies are crucial to pinpoint their exact roles in the pathway.

-

Identification of intermediates: Advanced metabolomic techniques, including isotope labeling studies, can help trace the flow of precursors and identify the elusive intermediates in the homoisoflavonoid and dimerization steps.

-

Regulatory network analysis: Investigating the transcription factors that regulate the expression of the this compound biosynthetic genes will provide insights into how the pathway is controlled, particularly in response to stress.

A complete understanding of the this compound biosynthetic pathway will not only solve a long-standing biochemical puzzle but also open doors for the sustainable production of this valuable medicinal compound through metabolic engineering in microbial or plant-based systems. This technical guide serves as a foundational resource to guide these future endeavors.

References

- 1. Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De Novo transcriptome characterization of Dracaena cambodiana and analysis of genes involved in flavonoid accumulation during formation of dragon’s blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. experts.azregents.edu [experts.azregents.edu]

- 6. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. [Effects of the flavonoids on cytochrome P-450 CYP1, 2E1, 3A4 and 19] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalyst-free oxidative coupling of flavones in food grade alkaline water - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oxygen mediated oxidative couplings of flavones - ProQuest [proquest.com]

- 13. Oxygen mediated oxidative couplings of flavones in alkaline water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioactive flavonoid dimers from Chinese dragon's blood, the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flavonoid dimers from the total phenolic extract of Chinese dragon's blood, the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Metabolomics and quantitative analysis to determine differences in the geographical origins and species of Chinese dragon’s blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolomics Study of Resina Draconis on Myocardial Ischemia Rats Using Ultraperformance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry Combined with Pattern Recognition Methods and Metabolic Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Plant synthetic biology: from knowledge to biomolecules [frontiersin.org]

- 22. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dracorubin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorubin is a flavonoid, a class of natural products known for their diverse biological activities. It is a prominent constituent of "Dragon's Blood" resin, a deep red resin obtained from various plant species, most notably those of the genus Daemonorops. The unique chemical structure of this compound contributes to the resin's distinctive color and its traditional use in medicine. Understanding the spectroscopic properties of this compound is fundamental for its identification, characterization, and exploration in therapeutic applications.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₃₂H₂₄O₅[1] |

| Molecular Weight | 488.5 g/mol [1] |

| Class | Flavonoid |

| Source | Daemonorops draco (Dragon's Blood Resin) |

Spectroscopic Data Summary

Detailed, publicly available experimental spectra for this compound are limited. The following tables summarize the expected data based on the general characteristics of flavonoids and related compounds.

Table 1: Expected ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For a complex flavonoid like this compound, 2D NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

| Data Type | Expected Chemical Shift Ranges (ppm) | Interpretation |

| ¹H NMR | 6.0 - 8.5 | Aromatic protons on the flavonoid backbone and substituent groups. |

| 2.5 - 5.5 | Protons on the heterocyclic rings and aliphatic moieties. | |

| 1.5 - 2.5 | Methyl protons. | |

| ¹³C NMR | 100 - 180 | Aromatic and carbonyl carbons. |

| 20 - 80 | Aliphatic carbons in the heterocyclic rings and substituent groups. |

Table 2: Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.

| Data Type | Expected Observations | Interpretation |

| Molecular Ion Peak [M+H]⁺ | ~489.1697 | Corresponds to the protonated molecule (C₃₂H₂₅O₅⁺). |

| Fragmentation Pattern | Complex fragmentation | Would reveal information about the different structural motifs within the molecule, such as the loss of substituent groups and cleavage of the heterocyclic rings. |

Table 3: Expected UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids.

| Data Type | Expected λmax (nm) | Interpretation |

| Band I | 300 - 400 | Associated with the B-ring cinnamoyl system. |

| Band II | 240 - 280 | Associated with the A-ring benzoyl system. |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not specifically described in the available literature. However, the following are general methodologies typically employed for the analysis of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired. For complete structural elucidation, 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.[2]

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in either positive or negative ion mode. For structural analysis, tandem mass spectrometry (MS/MS) is performed to induce fragmentation and record the fragment ion masses.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of this compound.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound of known concentration is prepared in a UV-transparent solvent, typically methanol or ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200 to 600 nm. A blank containing the solvent is used to zero the instrument.

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound from its source.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

While specific, detailed spectroscopic data for this compound remains elusive in readily accessible scientific literature, this guide provides a foundational understanding of its expected spectral characteristics based on its classification as a flavonoid. The provided general experimental protocols serve as a starting point for researchers aiming to perform their own spectroscopic analysis of this intriguing natural product. Further research is warranted to fully characterize the NMR, MS, and UV-Vis profiles of this compound, which will be invaluable for its future development in various scientific and medicinal fields.

References

- 1. (2S)-3,4-Dihydro-5-methoxy-8-methyl-2,12-diphenyl-2H,9H-dipyrano(2,3-a:2',3',4'-kl)xanthen-9-one | C32H24O5 | CID 160270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid identification of dragon blood samples from Daemonorops draco, Dracaena cinnabari and Dracaena cochinchinensis by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Dracorubin: A Technical Guide for Researchers

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of dracorubin's biological significance. Due to a notable gap in the scientific literature on isolated this compound, this document summarizes the known bioactivities of "Dragon's Blood" resin from Daemonorops draco, of which this compound is a major constituent. The guide presents potential mechanisms of action and detailed experimental protocols that can be employed to elucidate the specific biological functions of this compound.

Introduction to this compound

This compound is a red pigment and a complex flavonoid derivative found in the resin of the Daemonorops draco palm, commonly known as "Dragon's Blood".[1] This resin has a long history of use in traditional medicine for its purported anti-inflammatory, antioxidant, and wound-healing properties. While the resin is a complex mixture of compounds, this compound is one of its principal colorants and is hypothesized to contribute significantly to its biological activities. However, a review of the current scientific literature reveals a scarcity of studies on the isolated and purified this compound compound. Most of the available data pertains to the crude resin or its extracts. This guide aims to consolidate the existing knowledge on the bioactivity of Dragon's Blood resin and provide a technical framework for the future investigation of pure this compound.

Known Biological Activities of Dragon's Blood Resin and its Components

The biological activities attributed to Dragon's Blood resin from Daemonorops draco are broad, suggesting the therapeutic potential of its constituents, including this compound.

Anti-Inflammatory Activity

Extracts of Daemonorops draco have demonstrated significant anti-inflammatory effects.[2][3] One of the key mechanisms implicated in this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The NF-κB pathway is a central mediator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While this has been shown for other components of the resin, it provides a strong rationale for investigating this compound's effect on this pathway.

Antioxidant Activity

Dragon's Blood resin is a rich source of antioxidants.[1][4][5] The antioxidant potential of the resin has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][4] The high flavonoid content of the resin is believed to be responsible for its ability to neutralize free radicals, thereby protecting cells from oxidative damage.

Anticancer Potential

Several studies have reported the cytotoxic effects of Dragon's Blood resin and its components against various cancer cell lines. While specific data on this compound is limited, a related compound, dracorhodin, has been shown to induce apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway.[6][7] This suggests that this compound may also possess anticancer properties by inducing programmed cell death in cancer cells.

Quantitative Data on Dragon's Blood Resin and Related Compounds

The following tables summarize the available quantitative data on the biological activities of extracts and compounds from Daemonorops draco. It is critical to note that this data is not for isolated this compound, and is provided here for contextual understanding and to guide future research.

| Extract/Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |

| Ethyl acetate extract of D. draco resin | DPPH Radical Scavenging | - | IC50 = 27.61 µg/mL | [8][9] |

| Fraction F.5 from ethyl acetate extract | DPPH Radical Scavenging | - | IC50 = 17.27 µg/mL | [9] |

| Poplar bud extract | MTT Assay | MCF-7 | IC50 = 66.26 µg/mL | [10] |

| Cordycepin | MTT Assay | MCF-7 | IC50 = 9.58 µM | [11] |

| Albizia amara ethyl acetate extract | MTT Assay | MCF-7 | IC50 = 36.31 µg/ml | [12] |

Table 1: Antioxidant and Anticancer Activities of Daemonorops draco Extracts and Other Natural Compounds.

Hypothesized Signaling Pathways for this compound

Based on the activities of Dragon's Blood resin and related compounds, we can propose potential signaling pathways that this compound may modulate. These hypotheses provide a basis for future experimental validation.

Inhibition of the NF-κB Signaling Pathway

Given the anti-inflammatory properties of the resin, it is plausible that this compound acts as an inhibitor of the NF-κB pathway. This could occur through the inhibition of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65/p50 dimer would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Induction of the Intrinsic Apoptosis Pathway

The potential anticancer activity of this compound may be mediated through the induction of apoptosis. A plausible mechanism is the modulation of the Bcl-2 family of proteins, leading to an increase in the Bax/Bcl-2 ratio. This would result in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

Figure 2: Hypothesized Induction of the Intrinsic Apoptosis Pathway by this compound.

Experimental Protocols

To facilitate the investigation of this compound's biological significance, this section provides detailed methodologies for key experiments.

Isolation of this compound

-

Extraction: The powdered resin can be extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate the components.

-

Chromatography: The extract showing the desired activity in preliminary screens can be subjected to column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC) for further purification.

-

Characterization: The purity and identity of the isolated this compound should be confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

DPPH Radical Scavenging Assay

This assay is used to determine the in vitro antioxidant activity.

-

Preparation of DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Procedure:

-

Add 100 µL of the this compound solution to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Figure 3: Experimental Workflow for the DPPH Radical Scavenging Assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Figure 4: Experimental Workflow for the MTT Cell Viability Assay.

NF-κB Luciferase Reporter Assay

This assay is used to determine if this compound inhibits the NF-κB signaling pathway.

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Treatment: After 24 hours, treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

-

Lysis: After the desired incubation time, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Directions

This compound, a major constituent of the medicinally important Dragon's Blood resin, holds significant therapeutic potential. However, a clear understanding of its specific biological activities is hampered by a lack of dedicated research on the isolated compound. This guide has summarized the known bioactivities of its source material and provided a framework for future investigations. The detailed experimental protocols and hypothesized signaling pathways presented herein are intended to empower researchers to systematically explore the anti-inflammatory, antioxidant, and anticancer properties of this compound. Elucidating the precise mechanisms of action of this compound will be a critical step in validating its traditional uses and developing it as a potential therapeutic agent.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. dovepress.com [dovepress.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

The Enduring Crimson: Dracorubin's Role as a Natural Colorant in Historical Artifacts

A Technical Guide for Researchers and Conservation Scientists

Abstract

Dracorubin, the principal red pigment derived from "dragon's blood" resin, has been a significant natural colorant in artistic and cultural heritage for centuries. Its deep crimson hue has adorned artifacts ranging from medieval manuscripts to Renaissance violins. This technical guide provides an in-depth exploration of this compound's role as a colorant in historical objects, focusing on its physicochemical properties, historical applications, and modern analytical methods for its identification. Detailed experimental protocols for extraction and analysis are provided, alongside a summary of its chemical characteristics to aid researchers and conservation professionals in understanding and preserving artifacts colored with this fugitive yet historically important pigment.

Introduction

The use of natural colorants is a hallmark of historical artistic practices. Among these, the vibrant red resin known as "dragon's blood" has been prized since antiquity. The primary chemical constituent responsible for its characteristic color is this compound, a complex flavonoid.[1][2] The resin is sourced from various plant genera, most notably Dracaena (e.g., Dracaena cinnabari, Dracaena draco) and Daemonorops (e.g., Daemonorops draco).[1][3] Historically, dragon's blood was traded as early as Roman times and used extensively in medieval manuscript illuminations, as a varnish for musical instruments, and as a colorant for plaster and paints.[1] Despite its widespread use, this compound is known for its fugitive nature, as the color can fade when exposed to light and air.[1] This guide serves as a technical resource for the scientific study of this compound in historical artifacts, providing data on its properties and detailed methodologies for its analysis.

Physicochemical Properties of this compound

A thorough understanding of this compound's chemical and physical properties is essential for its identification and for developing appropriate conservation strategies for artifacts on which it is present.

Chemical Structure and Properties

This compound is a proanthocyanidin, a class of flavonoids.[4] Its chemical formula is C₃₂H₂₄O₅, with a molecular weight of 488.53 g/mol .[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6219-63-2 | [5] |

| Molecular Formula | C₃₂H₂₄O₅ | [5] |

| Molecular Weight | 488.53 g/mol | [5] |

| Melting Point | 314-315 °C | [5] |

| Boiling Point | 767.3±60.0 °C (Predicted) | [5] |

| Density | 1.38±0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in ethanol, ethers, and oils. Insoluble in water, mineral spirits, and turpentine. | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Wavelength/Wavenumber | Description |

| UV-Vis Spectroscopy | λmax ≈ 540 nm | The absorption maximum in the visible region, responsible for its red color. |

| Raman Spectroscopy | Characteristic peaks related to flavonoid structure | FT-Raman spectroscopy with 1064 nm laser excitation is effective in obtaining spectra from the resin. |

| Infrared Spectroscopy (FTIR) | Characteristic peaks for functional groups | Expected to show peaks corresponding to phenolic hydroxyl groups, aromatic rings, and ether linkages. |

Historical Sources and Applications

The primary source of this compound is the resinous exudate from the fruits and stems of various plant species, collectively known as "dragon's blood" trees.

Botanical Sources

The main botanical sources of dragon's blood resin include:

-

Dracaena cinnabari : Found on the island of Socotra (Yemen), this is considered the original source from Roman times.[6]

-

Dracaena draco : Native to the Canary Islands and Madeira.[6]

-

Daemonorops draco : A palm species from Southeast Asia, which is a major source of modern dragon's blood.[6]

-

Pterocarpus draco : A source from South America.[1]

The chemical composition of the resin can vary depending on the botanical source, which can sometimes be distinguished through detailed chemical analysis.[3]

Use in Historical Artifacts

This compound has been identified in a variety of historical artifacts:

-

Manuscript Illuminations: Used as a red pigment in medieval manuscripts.[1]

-

Varnishes: Famously used as a red varnish for violins and other musical instruments.

-

Paints and Glazes: Employed as a colorant in paints and as a translucent glaze, often over gold leaf to create a brilliant red effect.[3]

-

Colorant for Plaster and Marble: Used to impart a red color to these materials.[1]

Experimental Protocols

The identification of this compound in historical artifacts requires careful sample preparation and the use of sensitive analytical techniques. The following protocols are generalized based on methods used for the analysis of natural resins and flavonoids in cultural heritage objects.

Extraction of this compound from Resin

This protocol describes a general method for extracting this compound from a sample of dragon's blood resin for analysis.

-

Sample Preparation: A small, accurately weighed sample of the resin (typically 1-10 mg) is crushed into a fine powder.

-

Solvent Extraction: The powdered resin is placed in a micro-vial, and a suitable solvent such as ethanol or methanol is added. The mixture is then subjected to ultrasonic agitation for 15-30 minutes to facilitate the dissolution of this compound.

-

Centrifugation: The resulting solution is centrifuged to separate the insoluble resinous matrix from the supernatant containing the dissolved this compound.

-

Filtration: The supernatant is carefully filtered through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Concentration: The filtered extract can be concentrated under a gentle stream of nitrogen if necessary, depending on the requirements of the subsequent analytical technique.

Analytical Methodologies

HPLC is a powerful technique for separating and quantifying this compound and other components of dragon's blood resin.

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The detector is set to monitor the absorbance at the λmax of this compound (approximately 540 nm).

-

Injection Volume: 10-20 µL of the filtered extract.

-

Data Analysis: The retention time and UV-Vis spectrum of the eluted peaks are compared with those of a this compound standard, if available, or with literature data for identification.

GC/MS is highly effective for the identification of the chemical components of dragon's blood, often after a derivatization step.[3]

-

Sample Preparation: A dried aliquot of the extract is derivatized, for example, by methylation, to make the flavonoid compounds volatile enough for GC analysis.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

-

Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with mass spectral libraries (e.g., NIST, Wiley) and with published data for this compound and other marker compounds of dragon's blood.

Raman spectroscopy is a valuable non-destructive technique for the in-situ identification of pigments on artifacts.

-

Instrumentation: A Raman microscope equipped with a suitable laser source.

-

Laser Wavelength: A 1064 nm Nd:YAG laser is often preferred to minimize fluorescence from the resinous matrix.

-

Laser Power: Low laser power (typically < 10 mW at the sample) should be used to avoid thermal degradation of the sample.

-

Data Acquisition: Spectra are collected from the colored area of interest, with accumulation times adjusted to obtain a good signal-to-noise ratio.

-

Data Analysis: The resulting Raman spectrum is compared with reference spectra of this compound and dragon's blood resin.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for sourcing and identifying this compound.

Caption: Botanical sources and major chemical components of dragon's blood resin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 5. mdpi.com [mdpi.com]

- 6. UV/Vis Database User's Guide [webbook.nist.gov]

The Pharmacological Potential of Dracorubin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dracorubin, a prominent red pigment found in "Dragon's blood" resin from the Daemonorops draco plant, has long been a staple in traditional medicine. Modern scientific inquiry is progressively validating its historical use, revealing a molecule with significant pharmacological potential. This technical guide provides an in-depth exploration of the known biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

"Dragon's blood" is a deep red resin obtained from various plant species, with Daemonorops draco being a principal source of the bioactive compound this compound. Historically, this resin has been utilized for its purported medicinal properties, including wound healing, and as an anti-inflammatory and antimicrobial agent. This compound, a complex flavonoid derivative, is a major contributor to these therapeutic effects. This guide synthesizes the current scientific understanding of this compound's pharmacological activities, offering a technical overview for further research and development.

Pharmacological Activities

This compound and its related compounds exhibit a range of biological effects, which are summarized below. The quantitative data available from in vitro studies are presented to facilitate comparison and evaluation.

Antimicrobial Activity

Compounds isolated from the resin of Daemonorops draco, the natural source of this compound, have demonstrated notable antimicrobial properties.

Table 1: Minimum Inhibitory Concentration (MIC) of Compounds from Daemonorops draco Resin

| Compound | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) | Candida albicans (MIC, µM) |

| Compound 1 (Bexarotene) | 0.12 - 0.16 | 0.31 - 0.39 | 3.96 - 3.99 |

| Compound 2 (Taspine) | 0.12 - 0.16 | 0.31 - 0.39 | 3.96 - 3.99 |

| Compound 3 | 0.12 - 0.16 | 0.31 - 0.39 | 3.96 - 3.99 |

| Ofloxacin (Positive Control) | 27.65 | 27.65 | 27.65 |

Data sourced from a study on compounds isolated from Daemonorops draco resin.[1]

Antioxidant Activity

The potent antioxidant capacity of "Dragon's blood" resin is a key aspect of its pharmacological profile. This activity is attributed to its high concentration of phenolic compounds, including this compound.

Table 2: Antioxidant Activity of Daemonorops draco Extracts

| Assay | Extract/Combination | Result |

| DPPH Radical Scavenging Ability | Daemonorops draco & Green Tea | 92.57% |

| ABTS Radical Scavenging Activity | Daemonorops draco & Clitoria ternatea | 93.29% |

| Ferric Reducing Antioxidant Power (FRAP) | Daemonorops draco & Dracaena cochinchinensis | 3.71 mg/mL |

Data highlights the significant antioxidant potential of extracts containing this compound.[2]

Anti-Inflammatory and Anticancer Activities

While specific IC50 values for this compound in anti-inflammatory and anticancer assays are not yet widely available in tabulated form in the reviewed literature, the known mechanisms of related compounds suggest that this compound likely exerts its effects through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and PI3K/Akt. Further research is required to quantify the specific potency of this compound in these areas.

Signaling Pathways

The pharmacological effects of this compound and related compounds are underpinned by their interaction with crucial cellular signaling pathways. Understanding these pathways is vital for elucidating their mechanism of action and for the targeted development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for regulating cell survival, proliferation, and growth. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. Dysregulation of this pathway is a hallmark of many cancers. This compound's potential anticancer effects may involve the inhibition of this pathway.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following outlines general methodologies for assessing the key pharmacological activities of this compound and its derivatives.

Antimicrobial Activity Assessment (Broth Microdilution Assay)

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of this compound or its derivatives in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive controls (microorganism without test compound) and negative controls (broth medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound or its derivatives to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

Anticancer Activity Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Caption: General workflow for assessing anticancer activity using the MTT assay.

Synthesis of this compound Derivatives

The chemical synthesis of this compound and its derivatives is a complex process that allows for the generation of novel analogs with potentially enhanced pharmacological activities. The total synthesis of (±)-dracorubin has been reported, providing a foundation for creating a diverse library of related compounds for structure-activity relationship (SAR) studies. These synthetic efforts are crucial for optimizing the therapeutic potential of the this compound scaffold.

Conclusion and Future Directions

This compound, a key bioactive constituent of "Dragon's blood" resin, exhibits a compelling range of pharmacological activities, including antimicrobial, antioxidant, and likely anti-inflammatory and anticancer effects. While current research provides a strong foundation, further investigation is warranted to fully elucidate its therapeutic potential.

Future research should focus on:

-

Quantitative analysis: Determining the specific IC50 values of pure this compound and its derivatives against a broad panel of cancer cell lines and inflammatory markers.

-

Mechanism of action: In-depth studies to confirm the modulation of signaling pathways such as NF-κB and PI3K/Akt by this compound.

-

Derivative synthesis and evaluation: A systematic approach to the synthesis and biological screening of this compound derivatives to identify compounds with improved potency and selectivity.

-

In vivo studies: Translating the promising in vitro findings into animal models to assess the efficacy and safety of this compound and its derivatives for potential clinical applications.

This technical guide serves as a consolidated resource to catalyze further research into the promising pharmacological landscape of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

Preliminary In Vitro Studies on Dracorubin's Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dracorubin is a prominent red pigment found in "Dragon's blood," a resin obtained from various plant species, most notably those of the Daemonorops genus. Traditionally used in folk medicine for its purported therapeutic properties, Dragon's blood and its constituent compounds are now the subject of scientific investigation to validate these claims and elucidate their mechanisms of action. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of this compound and related extracts, with a focus on its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The guide details experimental protocols, summarizes available quantitative data, and visualizes key experimental workflows and relevant signaling pathways.

Data Presentation: Summary of In Vitro Bioactivities

While specific quantitative data for purified this compound is limited in the currently available literature, studies on "Dragon's blood" resin and its extracts, where this compound is a major component, provide valuable preliminary insights. The following tables summarize the key findings.

Table 1: In Vitro Antioxidant Activity of Dragon's Blood Extracts

| Extract/Compound | Assay | IC50 Value | Reference |

| Methanolic Extract of D. denudans stem | DPPH | 112.39 µg/mL | [1](--INVALID-LINK--) |

| Methanolic Extract of D. denudans stem | ABTS | 19.20 µg/mL | [1](--INVALID-LINK--) |

| Ethyl acetate extracts of Xylaria spp. | DPPH | 48.60 - 85.63 µg/mL | [2](--INVALID-LINK--) |

| Ethyl acetate extracts of Xylaria spp. | ABTS | 48.87 - 85.76 µg/mL | [2](--INVALID-LINK--) |

Table 2: In Vitro Anti-inflammatory Activity of Plant Extracts

| Extract/Compound | Assay | IC50 Value | Reference |

| Aqueous Solanum aethiopicum Leaf Extract | Albumin Denaturation Inhibition | 50.20 µg/mL | [3](--INVALID-LINK--) |

| Aqueous Solanum aethiopicum Leaf Extract | Anti-lipoxygenase Activity | 199 µg/mL | [3](--INVALID-LINK--) |

| Aqueous Solanum aethiopicum Leaf Extract | Membrane Stabilization | 9.36 µg/mL | [3](--INVALID-LINK--) |

| Lawsonia inermis L. Leaves Extract | Protein Denaturation Inhibition | 103.21 µg/mL | [4](--INVALID-LINK--) |

| Rosa damascena L. Flower Extract | Membrane Stabilization | 125.02 µg/mL | [4](--INVALID-LINK--) |

Table 3: In Vitro Antimicrobial Activity of Dragon's Blood Extracts

| Extract/Compound | Microorganism | MIC Value | Reference |

| Ethanolic Extract of Dracaena cinnabari | Escherichia coli ATCC 10402 | 1.25 µg/mL | [5](--INVALID-LINK--) |

| Ethanolic Extract of Dracaena cinnabari | Staphylococcus aureus ATCC 29212 | 1.25 µg/mL | [5](--INVALID-LINK--) |

| Ethanolic Extract of Dracaena cinnabari | Candida albicans ATCC 10231 | 2.5 µg/mL | [5](--INVALID-LINK--) |

| Compounds from Daemonorops draco | Staphylococcus aureus | 0.12 - 0.16 µM | [6](--INVALID-LINK--) |

| Compounds from Daemonorops draco | Escherichia coli | 0.31 - 0.39 µM | [6](--INVALID-LINK--) |

| Compounds from Daemonorops draco | Candida albicans | 3.96 - 3.99 µM | [6](--INVALID-LINK--) |

Table 4: In Vitro Cytotoxic Activity of Various Compounds against Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| Doxorubicin | HT-29 (colorectal adenocarcinoma) | >10 µM (free), <1 µM (SLN) | [5](--INVALID-LINK--) |

| Doxorubicin | Y79 (retinoblastoma) | >1 µM (free), <0.1 µM (SLN) | [5](--INVALID-LINK--) |

| Doxorubicin | U373 (glioblastoma) | >10 µM (free), <1 µM (SLN) | [5](--INVALID-LINK--) |

| Rapanone | PC3 (prostate cancer) | 6.50 µg/mL (24h) | [7](--INVALID-LINK--) |

| Rapanone | Du145 (prostate cancer) | 7.68 µg/mL (24h) | [7](--INVALID-LINK--) |

| Rapanone | FTC133 (thyroid cancer) | 6.01 µg/mL (24h) | [7](--INVALID-LINK--) |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the assessment of this compound's bioactivity.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

-

Reagents: DPPH solution (typically 0.1 mM in methanol), test compound (this compound) at various concentrations, and a positive control (e.g., Ascorbic acid, Trolox).

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add a specific volume of the test compound or control to a fixed volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

-

Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound (this compound) at various concentrations, and a positive control (e.g., Trolox).

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-